molecular formula C6H11N3O4S B12432776 Amino[2-(2-sulfanylacetamido)acetamido]acetic acid

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid

Cat. No.: B12432776
M. Wt: 221.24 g/mol
InChI Key: QGCVQDJCKWJCDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid typically involves the reaction of glycine derivatives with mercaptoacetic acid. The process can be carried out under mild conditions, often using aqueous solutions and standard laboratory equipment . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines and thiols. These products have significant applications in chemical synthesis and biological research .

Scientific Research Applications

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a precursor for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfanyl and amino groups, which can participate in redox reactions and nucleophilic attacks .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Amino[2-(2-sulfanylacetamido)acetamido]acetic acid include:

Uniqueness

This compound is unique due to its combination of amino, sulfanylacetamido, and acetic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H11N3O4S

Molecular Weight

221.24 g/mol

IUPAC Name

2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13)

InChI Key

QGCVQDJCKWJCDB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(C(=O)O)N)NC(=O)CS

Origin of Product

United States

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